Phyllanthostatin 6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

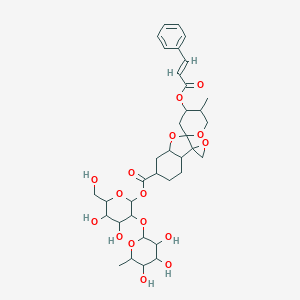

Phyllanthostatin 6 is a natural product found in Phyllanthus acuminatus with data available.

常见问题

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying Phyllanthostatin 6 from natural sources?

this compound is typically isolated using solvent extraction (e.g., methanol) followed by sequential chromatographic techniques. Size exclusion chromatography (Sephadex LH-20) and reversed-phase HPLC are critical for purification, with gradients like MeOH-H₂O (2:3 → 9:1) employed to separate isomers . Yield optimization requires careful solvent system selection (e.g., CH₂Cl₂-MeOH-H₂O) and semi-preparative HPLC parameters .

Q. How is the structural identity of this compound confirmed in new studies?

Structural elucidation relies on spectroscopic methods:

- UV/IR : Confirm functional groups (e.g., cinnamoyl-sesquiterpene moieties) .

- NMR (1D and 2D) : Assign stereochemistry (e.g., 5 defined stereocenters) and aglycone structure via COSY and HSQC experiments .

- HRMS : Verify molecular formula (C₃₆H₄₈O₁₆) and glycosidic cleavage products (e.g., glucose and 6-deoxyglucose) . Acid hydrolysis is used to identify disaccharide components .

Q. What are the minimum characterization requirements for reporting new this compound derivatives?

For novel analogs, provide:

- Purity evidence : HPLC chromatograms (>95% purity) and elemental analysis .

- Spectral data : Full NMR assignments (¹H, ¹³C, 2D), HRMS, and IR .

- Biological activity : Dose-response curves against relevant cell lines (e.g., PS leukemia cells) with IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies (e.g., inactive derivatives like descinnamoyl phyllanthocindiol ) require:

- Comparative assays : Use identical cell lines (e.g., PS cells) and protocols to ensure reproducibility .

- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., acetyl or cinnamoyl moieties) and test analogs .

- Mechanistic studies : Evaluate targets like protein kinase C (PKC) binding affinity to explain activity variations .

Q. What strategies improve the low yield of this compound during isolation?

Low yields (e.g., 3.7 × 10⁻³% ) can be addressed by:

- Optimizing extraction : Test fresh vs. dried plant material and alternative solvents (e.g., ethanol-water mixtures).

- Chromatographic refinement : Adjust HPLC gradients (e.g., MeOH:H₂O ratios) and column packing materials .

- Scale-up protocols : Combine flash chromatography with preparative HPLC for larger batches.

Q. How should researchers design experiments to assess this compound stability under physiological conditions?

- pH stability assays : Incubate the compound in buffers (pH 4–8) and monitor degradation via HPLC .

- Thermal analysis : Use differential scanning calorimetry (DSC) to determine decomposition thresholds.

- Metabolic studies : Apply liver microsome models to identify major metabolites and half-life .

Q. What advanced statistical approaches validate bioactivity findings in dose-response studies?

- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism .

- Error analysis : Report 95% confidence intervals for IC₅₀ values and use ANOVA for multi-group comparisons .

- Reproducibility checks : Include triplicate experiments and negative controls (e.g., DMSO vehicle) .

Q. Methodological Best Practices

Q. What are the critical steps to ensure reproducibility in this compound synthesis?

- Detailed protocols : Document solvent volumes, temperatures, and reaction times (e.g., 22 g MeOH extract ).

- Reference standards : Compare NMR/HRMS data with published spectra .

- Supplementary data : Provide raw chromatograms and spectral files in supporting information .

Q. How can multidisciplinary approaches enhance this compound research?

Integrate:

- Pharmacology : High-throughput screening against diverse cancer cell lines .

- Computational chemistry : Molecular docking to predict PKC binding interactions .

- Synthetic biology : Explore heterologous expression in plant cell cultures to boost yield .

属性

CAS 编号 |

132282-94-1 |

|---|---|

分子式 |

C36H48O16 |

分子量 |

736.8 g/mol |

InChI |

InChI=1S/C36H48O16/c1-17-15-45-36(13-23(17)48-25(38)11-8-19-6-4-3-5-7-19)35(16-46-35)21-10-9-20(12-22(21)52-36)32(44)51-34-31(29(42)27(40)24(14-37)49-34)50-33-30(43)28(41)26(39)18(2)47-33/h3-8,11,17-18,20-24,26-31,33-34,37,39-43H,9-10,12-16H2,1-2H3/b11-8+ |

InChI 键 |

JJJGFQQALVPPLB-DHZHZOJOSA-N |

SMILES |

CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O |

手性 SMILES |

CC1COC2(CC1OC(=O)/C=C/C3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O |

规范 SMILES |

CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O |

同义词 |

phyllanthostatin 6 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。